molecular formula C15H19N3O3 B2372266 5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1396685-79-2

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2372266
CAS No.: 1396685-79-2
M. Wt: 289.335
InChI Key: JQAUUIWNKLYJIW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole core substituted with a cyclopropyl group and a carboxamide linker connected to a 4-morpholinobut-2-yn-1-yl chain. This specific molecular architecture, which combines an isoxazole ring with a morpholine group, is of significant interest in medicinal chemistry and drug discovery research. Compounds with the isoxazole-carboxamide scaffold have been the subject of scientific investigation for their potential biological activities. Research on analogous structures indicates that such compounds are frequently explored as inhibitors of key enzymatic pathways . For instance, some isoxazole derivatives have demonstrated potent activity as cyclooxygenase (COX) inhibitors, showing selectivity for the COX-2 isoform, which is a valuable target in inflammation and cancer research . Furthermore, the morpholine ring is a common pharmacophore known to improve solubility and metabolic stability, and it is often found in molecules designed to modulate kinase and receptor activity . The integrated morpholine and alkynyl linker in this compound suggest potential for targeted protein interaction, making it a valuable chemical tool for probing cellular mechanisms. Researchers can utilize this compound in various biochemical and cell-based assays to investigate its effects on inflammatory processes, oncogenic signaling, and antimicrobial resistance . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(13-11-14(21-17-13)12-3-4-12)16-5-1-2-6-18-7-9-20-10-8-18/h11-12H,3-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAUUIWNKLYJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC#CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnection Strategies

The most efficient disconnection pathways involve:

  • Formation of the isoxazole core with appropriate functional groups at C3 and C5 positions
  • Introduction of the cyclopropyl group at the C5 position
  • Incorporation of the carboxamide functionality at C3
  • Attachment of the morpholinobut-2-yn-1-yl moiety to the carboxamide nitrogen

Synthesis of the Isoxazole Core

The isoxazole heterocycle represents the fundamental scaffold for our target molecule. Several well-established methods exist for constructing 3,5-disubstituted isoxazoles.

Cycloaddition Approach

One of the most versatile approaches involves the-dipolar cycloaddition of nitrile oxides with alkynes. Hansen et al. developed a regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This method can be adapted for our target compound as follows:

  • Generation of an appropriate nitrile oxide precursor containing or allowing for subsequent introduction of the cyclopropyl group
  • Copper(I)-catalyzed cycloaddition with a functionalized alkyne
  • Subsequent modifications to introduce the carboxamide and morpholinobut-2-yn-1-yl moieties

This approach offers excellent regioselectivity and moderate to high yields.

Hydroxylamine-Based Condensation Approaches

Alternative methods involve the reaction of β-dicarbonyl compounds or enaminones with hydroxylamine hydrochloride. As demonstrated in the literature, a process for synthesizing 5-methyl-isoxazole-3-formamide includes such steps as the condensation reaction of dimethyl oxalate as raw material on acetone to obtain methyl acetylacetonate under the action of sodium methoxide, followed by condensation-cyclization with hydroxylamine salt.

For our target molecule, a modified approach could involve:

  • Preparation of a suitable β-dicarbonyl precursor with a cyclopropyl group
  • Reaction with hydroxylamine hydrochloride to form the isoxazole ring
  • Functional group transformations to introduce the carboxamide and morpholinobut-2-yn-1-yl moieties

Ultrasound-Assisted Synthesis

Environmentally benign procedures for isoxazole synthesis have been reported under ultrasound radiation without using any catalyst. Huang et al. reported such a method for the synthesis of 3-alkyl-5-aryl isoxazoles with advantages of easier work-up, mild reaction conditions, high yields, and shorter reaction times. This approach could be adapted for our target compound by selecting appropriate precursors.

Introduction of the Cyclopropyl Group at C5

The cyclopropyl group at the C5 position can be introduced through several strategies.

Direct Synthesis with Cyclopropyl-Containing Precursors

One approach involves using cyclopropyl-containing precursors in the initial isoxazole formation. For instance, if using the-dipolar cycloaddition approach, a nitrile oxide derived from a cyclopropyl-containing aldoxime could be employed.

Post-Functionalization Approaches

Alternatively, the cyclopropyl group could be introduced after the isoxazole core formation through metal-catalyzed cross-coupling reactions. This would require installation of an appropriate leaving group (e.g., halogen) at the C5 position.

Carboxamide Formation at C3

The carboxamide functionality at the C3 position can be introduced through several established methods.

From Carboxylic Acid Precursors

A common approach involves:

  • Hydrolysis of an isoxazole-3-carboxylic ester to the corresponding acid
  • Activation of the acid using coupling reagents such as HATU, EDC/HOBt, or thionyl chloride
  • Reaction with the appropriate amine (4-morpholinobut-2-yn-1-amine)

Direct Amidation of Esters

Another method involves the direct amidation of isoxazole-3-carboxylic esters with the appropriate amine, often requiring elevated temperatures or specialized catalysts.

From Nitriles

Isoxazole-3-carbonitriles can be partially hydrolyzed under mild conditions to form carboxamides:

  • Synthesis of 5-cyclopropylisoxazole-3-carbonitrile
  • Controlled hydrolysis to the carboxamide
  • Subsequent N-functionalization with the morpholinobut-2-yn-1-yl moiety

Incorporation of the Morpholinobut-2-yn-1-yl Moiety

The attachment of the 4-morpholinobut-2-yn-1-yl group represents a significant synthetic challenge due to its complex structure containing both alkyne and morpholine functionalities.

Direct N-Alkylation

A straightforward approach involves the direct N-alkylation of the isoxazole-3-carboxamide with an appropriate 4-morpholinobut-2-yn-1-yl electrophile:

  • Deprotonation of the carboxamide N-H using a suitable base (e.g., sodium hydride, potassium carbonate)
  • Reaction with 4-morpholinobut-2-yn-1-yl bromide or iodide
  • Purification of the final product

Copper-Catalyzed Alkyne Coupling

An alternative approach involves:

  • Synthesis of N-(3-bromoprop-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide
  • Copper-catalyzed coupling with morpholine to introduce the morpholine moiety at the terminus of the alkyne

Sequential Building of the Side Chain

The 4-morpholinobut-2-yn-1-yl group could also be constructed sequentially:

  • N-alkylation of the carboxamide with propargyl bromide
  • Elaboration of the terminal alkyne through appropriate transformations to incorporate the morpholine moiety

Optimized Synthetic Routes

Based on the methodologies discussed above, several optimized synthetic routes can be proposed for the preparation of this compound.

Route A:-Dipolar Cycloaddition Approach

Step Reaction Conditions Expected Yield (%)
1 Synthesis of cyclopropylaldehyde oxime NH₂OH·HCl, NaOAc, EtOH/H₂O, RT 85-90
2 Conversion to nitrile oxide NCS, pyridine, CHCl₃, 0°C to RT 75-85
3 Cycloaddition with methyl propiolate CuI (10 mol%), Et₃N, THF, RT 70-80
4 Conversion of ester to primary amide NH₃ (liq) or NH₄OH, MeOH, 0°C to RT 75-85
5 N-alkylation with 4-morpholinobut-2-yn-1-yl bromide NaH, DMF, 0°C to RT 60-70
Overall yield 21-36

Route B: β-Dicarbonyl Condensation Approach

Step Reaction Conditions Expected Yield (%)
1 Synthesis of 3-cyclopropyl-3-oxopropanoate Cyclopropylacetic acid, Meldrum's acid, EDC, DMAP, CH₂Cl₂, then MeOH, reflux 75-85
2 Reaction with dimethyl oxalate NaOMe, MeOH, 0°C to RT 70-80
3 Cyclization with hydroxylamine NH₂OH·HCl, EtOH, reflux 65-75
4 Conversion of ester to amide NH₃ (liq) or NH₄OH, MeOH, 0°C to RT 75-85
5 N-alkylation with 4-morpholinobut-2-yn-1-yl bromide K₂CO₃, DMF, 60°C 60-70
Overall yield 17-31

Synthesis of Key Intermediates

Preparation of 4-Morpholinobut-2-yn-1-yl Bromide

The synthesis of this key alkylating agent is critical for the final step in many of the proposed routes.

  • Protection of propargyl alcohol
  • Copper-catalyzed coupling with morpholine
  • Deprotection and conversion to bromide

Alternative Approach: Direct Amide Coupling

This approach involves:

  • Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid
  • Synthesis of 4-morpholinobut-2-yn-1-amine
  • Direct amide coupling using HATU, EDC/HOBt, or similar coupling agents

Purification and Characterization

Purification Methods

The target compound can be purified using:

  • Column chromatography (silica gel, gradient elution with hexane/ethyl acetate or DCM/methanol)
  • Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate/hexane)
  • Preparative HPLC for final purification

Characterization Techniques

Complete characterization should include:

  • ¹H and ¹³C NMR spectroscopy
  • High-resolution mass spectrometry
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystalline material is obtained)

Chemical Reactions Analysis

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its ability to bind to various biological targets . In biology, it is studied for its potential as an anticancer agent and its role in modulating biological pathways . In the field of industry, it is used in the synthesis of other complex molecules and as a building block for the development of new materials .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dacarbazine (Triazenoimidazole Carboxamide)

Structural Features :

  • A triazenoimidazole carboxamide with a dimethyltriazeno group.
  • Empirical formula: C₆H₁₀N₄O₂.

Functional Comparison :

  • Dacarbazine is a prodrug that methylates DNA via metabolic activation, functioning as an alkylating agent in chemotherapy .
  • Unlike dacarbazine, the target compound lacks alkylating functional groups (e.g., triazeno or methylating agents), suggesting a divergent mechanism (e.g., enzyme inhibition rather than DNA damage).

N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Derivatives

Structural Features :

  • Example compound: 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl) amino]ethoxy}ethyl)thiophene-2-carboxamide (Empirical formula: C₃₈H₃₆Cl₂N₆O₁₀S₂) .

Functional Comparison :

  • The thiophene and oxazolidinone substituents in this analog suggest a design for dual-targeting (e.g., bacterial RNA polymerase and eukaryotic kinases).
  • The target compound’s simpler structure (cyclopropyl and morpholinobutynyl groups) may prioritize selectivity for a single pathway, whereas the thiophene derivative’s complexity could enhance binding but reduce metabolic stability.

3,3-Dimethyl-1-triazenoimidazole-4-carboxamide

Structural Features :

  • Contains a triazenoimidazole core with a carboxamide group.

Functional Comparison :

  • Similar to dacarbazine, this compound acts as an alkylating agent. The target compound’s isoxazole and morpholine groups likely redirect its bioactivity toward non-alkylating mechanisms (e.g., kinase inhibition).
  • Stability: The alkyne linker in the target compound may confer greater stability than the triazeno group, which is prone to hydrolysis.

Data Table: Comparative Analysis

Parameter Target Compound Dacarbazine Thiophene-Isoxazole Derivative
Core Structure Isoxazole Triazenoimidazole Isoxazole-thiophene hybrid
Key Functional Groups Cyclopropyl, morpholinobutynyl Dimethyltriazeno, carboxamide Chlorothiophene, oxazolidinone, morpholine
Molecular Weight ~350–400 (estimated) 182.18 1066.68
Mechanism Putative kinase inhibition DNA alkylation Multitarget (e.g., antimicrobial)
Solubility High (morpholine-enhanced) Low Moderate (oxazolidinone-enhanced)
Therapeutic Area Undefined (research-stage) Oncology Research-stage (antibacterial/anticancer)
Clinical Status Preclinical FDA-approved Preclinical

Biological Activity

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This compound has gained attention in medicinal chemistry as a potential scaffold for drug development due to its ability to interact with various biological targets.

The molecular formula of this compound is C15H19N3O3. It features a unique structure that includes a cyclopropyl group and a morpholine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H19N3O3
IUPAC NameThis compound
InChI KeyJQAUUIWNKLYJIW-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate pathways associated with cell proliferation and apoptosis. The mechanism of action is likely due to the compound's ability to bind to various targets, influencing their activity and leading to significant biological effects.

Biological Activity Studies

Recent research has focused on the cytotoxic effects of isoxazole derivatives, including this compound. A study involving human promyelocytic leukemia cells (HL-60) evaluated the compound's cytotoxicity using the MTT reduction method.

Case Study: Cytotoxicity in HL-60 Cells

In vitro studies reported an IC50 value range for various isoxazole derivatives, including this compound, indicating its potential as an anti-cancer agent. The analysis included:

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInduces apoptosis and cell cycle arrest
Isoxazole (3)86Promotes apoptosis
Isoxazole (6)755Primarily affects cell cycle arrest

The results demonstrated that the compound could induce apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels, suggesting a dual mechanism involving both pro-apoptotic signals and cell cycle regulation.

Toxicological Profile

In silico studies have also been conducted to assess the toxicological effects of this compound. These investigations utilized various computational tools to predict potential toxic effects based on structural properties.

Findings from In Silico Analysis

The toxicological assessment revealed that:

  • High Gastrointestinal Absorption : The compound exhibited favorable pharmacokinetic properties, including high gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier raises concerns regarding neurotoxicity.
  • Potential Toxic Effects : Predicted effects included reproductive dysfunction and neuroendocrine disruption.

Q & A

Q. Advanced Research Focus

  • Kinase profiling using recombinant enzymes (e.g., EGFR, BRAF) in ADP-Glo™ assays to measure IC₅₀ values .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • RNA-seq or phosphoproteomics to map downstream signaling pathways (e.g., MAPK/ERK) .

How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity?

Advanced Research Focus
SAR studies require systematic substitutions and comparative assays:

  • Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Modify the morpholinobutynyl chain to shorter/longer alkynyl spacers and evaluate solubility and potency .
  • Use molecular docking (AutoDock Vina) to predict binding affinities against crystallized kinase domains .

What methodologies resolve contradictions in reported anticancer efficacy across studies?

Q. Advanced Research Focus

  • Meta-analysis of published IC₅₀ values, accounting for variables like cell passage number, serum concentration, and assay duration .
  • Orthogonal validation using CRISPR knockouts of putative targets (e.g., EGFR) to confirm on-mechanism activity .
  • Pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) to explain discrepancies between in vitro and in vivo efficacy .

How should researchers assess the compound's stability under physiological conditions?

Q. Basic Research Focus

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .
  • Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify reactive metabolites .
  • Light sensitivity : Store under UV/visible light and track decomposition by NMR .

What strategies optimize yield in multi-step syntheses?

Q. Basic Research Focus

  • Microwave-assisted synthesis reduces reaction times (e.g., cyclopropanation step from 12h to 2h) .
  • Flow chemistry for hazardous steps (e.g., alkyne couplings) to improve safety and scalability .
  • DoE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Which analytical techniques validate the compound's interaction with biological targets?

Q. Advanced Research Focus

  • Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .
  • X-ray crystallography of the compound bound to its target (e.g., kinase domain) to resolve binding modes .
  • NMR titration to map intermolecular interactions in solution .

How can researchers address low solubility in preclinical assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .
  • Prodrug design : Introduce phosphate or ester groups for hydrolytic activation in vivo .

What computational tools predict the compound's ADME properties?

Q. Advanced Research Focus

  • SwissADME or ADMETlab 2.0 to estimate logP, CYP450 inhibition, and BBB permeability .
  • Molecular dynamics simulations (AMBER/GROMACS) to model membrane permeation .
  • QSAR models trained on isoxazole derivatives to optimize metabolic stability .

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